molecular formula C8H15NO2 B13717003 (5S)-5-[(2R)-butan-2-yl]morpholin-3-one

(5S)-5-[(2R)-butan-2-yl]morpholin-3-one

Cat. No.: B13717003
M. Wt: 157.21 g/mol
InChI Key: GOIZBQWGMLASCM-RNFRBKRXSA-N
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Description

(5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE is a chiral morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as (S)-2-methylpropanal and morpholine.

    Reaction Conditions: The key step involves the formation of the morpholine ring through a cyclization reaction. This is usually achieved under acidic or basic conditions, depending on the specific synthetic route.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods: In an industrial setting, the production of (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and purity of the product.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the morpholine ring.

Scientific Research Applications

(5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-2-ONE
  • (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-4-ONE

Comparison:

  • Structural Differences: The position of the substituent on the morpholine ring can significantly impact the compound’s properties and reactivity.
  • Unique Features: (5S)-5-[(1S)-METHYLPROPYL]-MORPHOLIN-3-ONE is unique due to its specific stereochemistry and the position of the substituent, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(5S)-5-[(2R)-butan-2-yl]morpholin-3-one

InChI

InChI=1S/C8H15NO2/c1-3-6(2)7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7-/m1/s1

InChI Key

GOIZBQWGMLASCM-RNFRBKRXSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1COCC(=O)N1

Canonical SMILES

CCC(C)C1COCC(=O)N1

Origin of Product

United States

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